(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid
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Overview
Description
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4’-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid] is a deuterated derivative of 2-aminobutyric acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] typically involves the use of deuterated starting materials. One common approach is to start with deuterated 2-aminobutyric acid, which can be synthesized through the following steps:
Deuteration of Threonine: The process begins with the deuteration of L-threonine using deuterium oxide (D2O) and a suitable catalyst.
Conversion to 2-Aminobutyric Acid: The deuterated threonine is then converted to 2-aminobutyric acid through a series of chemical reactions, including deamination and reduction.
Industrial Production Methods
Industrial production of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae. These strains are designed to produce the deuterated compound through a biosynthetic pathway that includes the expression of specific enzymes .
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to yield thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of free thiol groups.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the presence of deuterium atoms can influence the compound’s metabolic stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutyric Acid: The non-deuterated form of the compound.
4-Aminobutanoic Acid: Another amino acid with a similar structure but different properties.
Uniqueness
The uniqueness of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] lies in its deuterated nature, which provides enhanced stability and distinct isotopic labeling properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C8H16N2O4S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2 |
InChI Key |
ZTVZLYBCZNMWCF-CRSNXTHKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
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